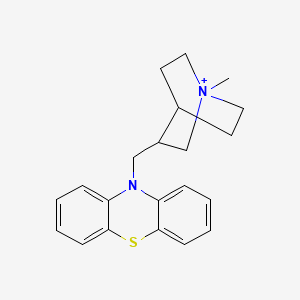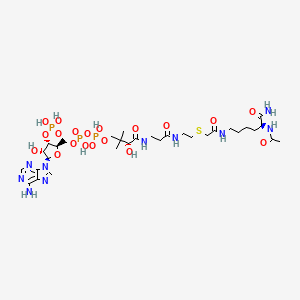
Albocyclin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albocyclin, also known as Ingramycin, is a natural product belonging to the macrolide class of antibiotics. It is characterized by a large macrocyclic lactone ring and multiple functional groups. This compound exhibits broad-spectrum antibacterial activity, making it effective against various bacterial and fungal infections . It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Albocyclin involves a series of complex steps. One notable method includes the use of chiral N-sulfinyl metallodienamines (NSMDs) which react with aldehydes and the Davis oxaziridine, followed by the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines . The synthesis begins with commercially available methyl ®-3-hydroxybutyrate and proceeds through 14 steps to yield this compound .
Industrial Production Methods: this compound is typically produced through microbial fermentation. Specific strains of Streptomyces are cultured under optimal conditions to produce this compound, which is then isolated and purified using chemical methods .
Chemical Reactions Analysis
Types of Reactions: Albocyclin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur at different positions on the macrocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Albocyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics and their synthesis.
Biology: Investigated for its antibacterial and antifungal properties, particularly against resistant strains.
Medicine: Explored as a potential treatment for bacterial infections, especially those resistant to conventional antibiotics.
Industry: Utilized in the development of new antibiotics and as a biocontrol agent against plant pathogens
Mechanism of Action
Albocyclin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action disrupts protein synthesis, leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Azithromycin: Known for its extended half-life and broader spectrum compared to Albocyclin.
Clarithromycin: Similar to Erythromycin but with improved acid stability and oral bioavailability.
Uniqueness of this compound: this compound is unique due to its potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-intermediate Staphylococcus aureus. Its structural complexity, including multiple stereogenic centers and macrocyclic lactone ring, also sets it apart from other macrolides .
Properties
IUPAC Name |
5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNDLILWPPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B10783100.png)

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)
![(3S,7R,7aR)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783160.png)

![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)


![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)
